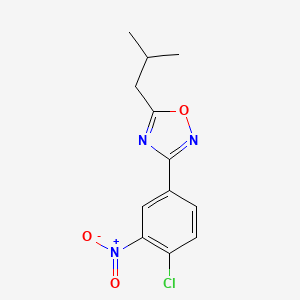

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a chlorinated nitrophenyl group and a methylpropyl substituent, which may impart unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound and a base. The reaction conditions often include:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures (e.g., 80-120°C)

- Catalysts: Bases such as triethylamine or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

- Continuous flow reactors for better control of reaction conditions

- Use of automated systems for precise addition of reagents

- Implementation of purification techniques like crystallization or chromatography

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The methylpropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid

Substitution: Ammonia, primary or secondary amines, thiols, polar aprotic solvents

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid

Major Products Formed

Reduction: 3-(4-Chloro-3-aminophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole

Substitution: 3-(4-Substituted-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole

Oxidation: 3-(4-Chloro-3-nitrophenyl)-5-(2-carboxypropyl)-1,2,4-oxadiazole

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials, such as polymers or dyes.

Mécanisme D'action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole depends on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or triggering a biological response.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which can stabilize intermediates in various reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chloro-3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole

- 3-(4-Bromo-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole

- 3-(4-Chloro-3-nitrophenyl)-5-(2-ethylhexyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole is unique due to its specific substituents, which can influence its physical properties, reactivity, and potential applications. The combination of a chlorinated nitrophenyl group and a methylpropyl substituent may offer distinct advantages in terms of stability, solubility, and biological activity compared to other similar compounds.

Activité Biologique

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound features a unique heterocyclic structure characterized by a 1,2,4-oxadiazole ring, which contains two nitrogen atoms and three carbon atoms. The presence of a 4-chloro-3-nitrophenyl group and a 2-methylpropyl substituent enhances its chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O3. Its structural features contribute to its biological activity, particularly in anticancer and antimicrobial applications. The electron-withdrawing nature of the nitro and chloro groups plays a crucial role in its reactivity and interaction with biological macromolecules .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities, particularly against cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage . Molecular docking studies suggest strong interactions with key protein targets involved in cancer progression .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The oxadiazole derivatives are also noted for their broad-spectrum antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Table 2: Summary of Antimicrobial Activity

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : Interacts with enzymes critical for cancer cell survival or bacterial growth.

- Induction of Apoptosis : Triggers programmed cell death pathways in cancer cells.

- Membrane Disruption : Alters the integrity of bacterial membranes leading to cell lysis.

Case Studies

Several studies have highlighted the promising therapeutic potential of this compound:

- Anticancer Study : A recent investigation demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against breast cancer cells compared to standard treatments. The study utilized various assays to confirm the induction of apoptosis through caspase activation pathways .

- Antimicrobial Research : Another study focused on synthesizing new oxadiazole derivatives which were tested against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity with minimal inhibitory concentrations (MICs) comparable to established drugs .

Propriétés

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-7(2)5-11-14-12(15-19-11)8-3-4-9(13)10(6-8)16(17)18/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKYPCDXPKUTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.